
N-(2-(3-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the indole ring, followed by the introduction of the thioether and amide groups. The exact synthesis route would depend on the specific reactions used and the availability of starting materials .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques, such as NMR and IR spectroscopy . These techniques can provide information about the types of bonds present in the molecule and their arrangement.Chemical Reactions Analysis
The chemical reactions of this compound would depend on the reactivity of the functional groups present. For example, the amide group might undergo hydrolysis under acidic or basic conditions, while the thioether group could be oxidized to a sulfoxide or sulfone .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar groups like the amide could make it soluble in polar solvents, while the aromatic rings could contribute to its UV-visible absorption spectrum .Aplicaciones Científicas De Investigación
Anticancer Activity
The compound’s structural features make it a potential candidate for cancer therapy. Researchers have investigated its effects on tumor cell lines, particularly those resistant to conventional chemotherapy. Preliminary studies suggest that it may inhibit cell proliferation, induce apoptosis, and interfere with key signaling pathways involved in cancer progression .
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. N-(2-(3-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide has shown promise as an anti-inflammatory agent. It modulates inflammatory mediators and suppresses pro-inflammatory cytokines, making it a potential therapeutic option .
Antimicrobial Effects
Researchers have explored the compound’s antimicrobial activity against bacteria, fungi, and even drug-resistant strains. Its unique chemical structure may disrupt microbial membranes or interfere with essential cellular processes. Further studies are needed to elucidate its mechanism of action and optimize its efficacy .
Neuroprotective Potential
Given the compound’s ability to cross the blood-brain barrier, investigations into its neuroprotective properties have gained momentum. It shows promise in animal models of neurodegenerative diseases, potentially mitigating oxidative stress, inflammation, and neuronal damage .
Modulation of Enzymes and Receptors
N-(2-(3-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide interacts with specific enzymes and receptors. Researchers have studied its effects on kinases, proteases, and G protein-coupled receptors. These interactions may have implications for drug design and personalized medicine .
Photophysical Applications
The compound’s fluorescence properties have attracted interest in bioimaging and sensing applications. Its emission characteristics can be tuned by altering the environment or modifying the substituents. Researchers explore its use as a fluorescent probe for cellular imaging and diagnostic purposes .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[3-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F2N3O2S/c1-17-12-18(2)14-19(13-17)31-25(33)16-35-24-15-32(23-9-4-3-6-20(23)24)11-10-30-27(34)26-21(28)7-5-8-22(26)29/h3-9,12-15H,10-11,16H2,1-2H3,(H,30,34)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBWHCQQOGAHOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=CC=C4F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

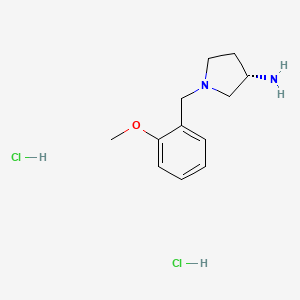
![2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2529497.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2529498.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2529499.png)
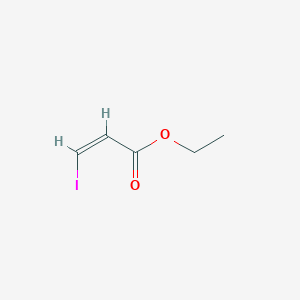
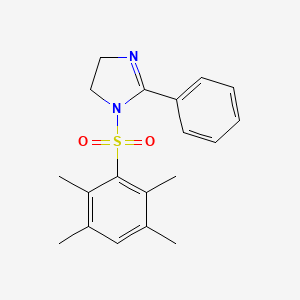
![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(thiophen-2-ylmethyl)benzamide](/img/structure/B2529507.png)
![5-bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2529508.png)
![(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2529510.png)
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-phenylpropanamide](/img/structure/B2529511.png)
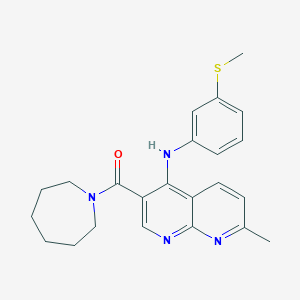
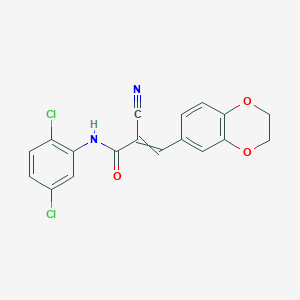
![3-(2-(benzo[d]oxazol-2-ylthio)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2529517.png)
![3-{[1-(5-Fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2529519.png)